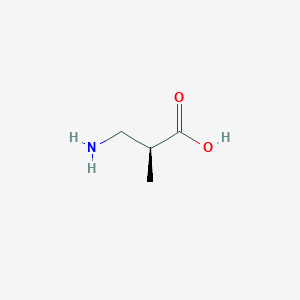

(S)-3-amino-2-methylpropanoic acid

説明

(S)-3-aminoisobutyric acid is a beta-amino acid and a 3-aminoisobutyric acid. It has a role as a human metabolite. It is a conjugate acid of a (S)-3-aminoisobutyrate. It is an enantiomer of a (R)-3-aminoisobutyric acid. It is a tautomer of a (S)-3-aminoisobutyric acid zwitterion.

(S)-b-aminoisobutyric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

(S)-3-amino-2-methylpropanoic acid is a natural product found in Homo sapiens and Lunaria annua with data available.

生物活性

(S)-3-amino-2-methylpropanoic acid, also known as β-aminoisobutyric acid (BAIBA), is a beta-amino acid that has garnered attention for its various biological activities, particularly in metabolic regulation and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, supported by relevant research findings and data.

- Chemical Name : this compound

- CAS Number : 144-90-1

- Molecular Formula : CHN\O

- Molecular Weight : 115.15 g/mol

1. Metabolic Effects

Research indicates that this compound plays a significant role in metabolic processes, particularly in fat metabolism and glucose tolerance:

- Body Composition : In vivo studies have shown that BAIBA treatment can lead to a decrease in body fat without affecting food intake or activity levels in mice. This was evidenced through MRI analysis, which demonstrated significant changes in body composition following treatment .

- Energy Expenditure : The compound has been linked to increased oxygen consumption (VO2) and overall energy expenditure, suggesting its potential as a metabolic enhancer .

- Glucose Tolerance : BAIBA significantly improved glucose tolerance in treated mice as measured by the area under the curve in intraperitoneal glucose tolerance tests (IPGTT) .

Obesity and Diabetes Management

The metabolic effects of this compound suggest its potential use in managing obesity and diabetes. By enhancing fat oxidation and improving glucose metabolism, BAIBA could serve as a therapeutic agent for metabolic disorders.

Neuroprotective Effects

Emerging studies indicate that BAIBA may exhibit neuroprotective properties. It has been suggested that beta-amino acids like BAIBA can influence neurotransmission and may have implications for neurodegenerative diseases .

Data Table: Biological Activities of this compound

Case Study 1: Metabolic Effects in Mice

A study conducted on mice demonstrated that administration of this compound resulted in marked improvements in body composition metrics. The study utilized metabolic cages to assess energy expenditure, revealing that BAIBA-treated mice exhibited increased energy output without any significant alterations in physical activity levels .

Case Study 2: Neuroprotective Potential

In vitro studies exploring the neuroprotective effects of beta-amino acids have shown that compounds like BAIBA can modulate glutamate signaling pathways, potentially offering protective benefits against excitotoxicity associated with neurodegenerative diseases .

科学的研究の応用

Peptide Synthesis

Key Building Block

(S)-3-amino-2-methylpropanoic acid is widely recognized as a crucial component in peptide synthesis. It is particularly valuable in solid-phase peptide synthesis (SPPS), where it facilitates the construction of complex and functional peptides. The compound's unique structure allows for the incorporation of β-amino acids into peptide chains, enhancing the stability and biological activity of the resulting peptides.

Case Study

In a study focusing on fluorescent lanthipeptide cytolysin S analogues, this compound was utilized as the first amino acid in the sequence. This application demonstrated its effectiveness in generating cyclic peptides with high yield and purity, showcasing its role in advancing peptide chemistry .

Drug Development

Pharmaceutical Applications

The compound plays a pivotal role in pharmaceutical research, particularly in the development of drugs targeting specific metabolic pathways. Its ability to modify peptide structures makes it a valuable asset in creating therapeutic agents that can interact with biological systems more effectively.

Research Findings

Research has indicated that this compound can induce browning of white adipose tissue and enhance hepatic β-oxidation, which are crucial mechanisms linked to metabolic health . This insight positions the compound as a potential candidate for developing treatments for obesity and related metabolic disorders.

Neuroscience Research

Modulation of Neurotransmitter Systems

this compound has been instrumental in neuroscience research, especially concerning excitatory amino acids. It serves as a valuable tool for studying neurotransmitter systems and understanding neurological disorders such as epilepsy and neurodegenerative diseases.

Biochemical Studies

Studies have shown that this compound can influence synaptic plasticity and neuronal signaling, providing insights into its potential therapeutic effects on cognitive functions and memory enhancement .

Biotechnology

Production of Biologically Active Molecules

In biotechnology, this compound is utilized to enhance the efficacy of therapeutic proteins and enzymes. Its incorporation into protein structures can improve stability and activity, making it beneficial for biopharmaceutical applications.

Food Industry

Nutritional Enhancements

The compound's amino acid profile allows for exploration in the food industry as a potential food additive. It may enhance flavor or nutritional content in specific formulations, contributing to healthier food products.

Cosmetic Applications

Skin Health Formulations

Due to its amino acid structure, this compound is being investigated for cosmetic applications aimed at improving skin hydration and barrier function. Its incorporation into skincare products could provide additional benefits related to skin health.

Summary Table of Applications

| Field | Application |

|---|---|

| Peptide Synthesis | Key building block for creating complex peptides through solid-phase synthesis |

| Drug Development | Modifies peptide structures for new therapeutic agents targeting metabolic pathways |

| Neuroscience Research | Studies neurotransmitter modulation; potential treatments for neurological disorders |

| Biotechnology | Enhances therapeutic proteins' efficacy; improves stability and activity |

| Food Industry | Explored as a food additive to enhance flavor/nutritional content |

| Cosmetic Applications | Investigated for formulations aimed at improving skin hydration and barrier function |

特性

IUPAC Name |

(2S)-3-amino-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCHPKSFMDHPSNR-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313225 | |

| Record name | L-β-Aminoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-beta-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4249-19-8 | |

| Record name | L-β-Aminoisobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4249-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baiba, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004249198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-β-Aminoisobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAIBA, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1WR898GX7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-beta-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

175 - 177 °C | |

| Record name | (S)-beta-Aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of (S)-3-amino-2-methylpropanoic acid affect the structure of the ferrocene bioconjugates compared to L-alanine?

A1: [] The study demonstrates that replacing L-alanine with this compound in ferrocene bioconjugates can induce a "helix inversion" in the ferrocene moiety. This is attributed to the distinct stereochemistry of the methyl group in this compound compared to L-alanine. Furthermore, this substitution can either stabilize or destabilize the secondary structure of the bioconjugate, which is characterized by two intramolecular hydrogen bonds. The impact on stability depends on the specific location ("mutation site") of the this compound within the conjugate. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。